N'-[(1Z)-(hydroxyimino)methyl]benzohydrazide
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Overview
Description
N’-[(1Z)-(hydroxyimino)methyl]benzohydrazide is a chemical compound with the molecular formula C8H9N3O2 and a molecular weight of 179.18 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-(hydroxyimino)methyl]benzohydrazide typically involves the reaction of benzohydrazide with hydroxylamine under specific conditions. The reaction is carried out in an appropriate solvent, such as ethanol, at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for N’-[(1Z)-(hydroxyimino)methyl]benzohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-(hydroxyimino)methyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-[(1Z)-(hydroxyimino)methyl]benzohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(1Z)-(hydroxyimino)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, its ability to undergo various chemical reactions allows it to interact with different biomolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Benzohydrazide: A precursor in the synthesis of N’-[(1Z)-(hydroxyimino)methyl]benzohydrazide.
Hydroxylamine: Another precursor used in the synthesis.
Oximes: Compounds formed through the oxidation of N’-[(1Z)-(hydroxyimino)methyl]benzohydrazide.
Uniqueness
N’-[(1Z)-(hydroxyimino)methyl]benzohydrazide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form stable complexes with metal ions and interact with various biomolecules sets it apart from other similar compounds .
Biological Activity
N'-[(1Z)-(hydroxyimino)methyl]benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing literature on its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Hydrazone derivatives, including this compound, are known for their diverse biological activities. These compounds often exhibit significant antibacterial, antifungal, and anticancer properties. The structural characteristics of hydrazones play a crucial role in determining their biological efficacy.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a hydrazone linkage which is critical for its biological activity.
Antimicrobial Activity
Research indicates that hydrazone derivatives exhibit notable antibacterial properties. For instance, studies have shown that certain hydrazone compounds demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds typically range from 15.625 to 62.5 µM, indicating moderate to strong antibacterial effects.
Table 1: Antibacterial Activity of Hydrazone Derivatives
Compound | Target Bacteria | MIC (µM) |
---|---|---|
This compound | Staphylococcus aureus | 15.625 - 62.5 |
Other Hydrazone Derivatives | Escherichia coli | 31.108 - 124.432 |
Anticancer Activity
This compound has also been studied for its anticancer properties. Compounds with similar structures have shown selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A-549) cell lines . The IC50 values for these compounds often fall below 10 µM, indicating potent antiproliferative effects.
Table 2: Anticancer Activity of Related Hydrazone Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | < 10 |
Other Hydrazone Derivatives | A-549 | 3.1 - 8.7 |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Antibacterial Mechanism : The compound may inhibit protein synthesis and nucleic acid production in bacteria, leading to cell death .
- Anticancer Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through oxidative stress pathways and inhibition of cell proliferation .
Case Studies
Several case studies highlight the effectiveness of hydrazone derivatives in clinical settings:
- Study on Anticancer Efficacy : A recent study evaluated the effects of various hydrazone derivatives on cancer cell lines, revealing that those with hydroxyl substituents exhibited enhanced cytotoxicity compared to their methoxy counterparts .
- Antimicrobial Screening : Another investigation focused on the antibacterial activity of substituted benzohydrazides against clinical isolates, demonstrating significant activity against resistant strains .
Properties
IUPAC Name |
N-[(E)-(hydroxyamino)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c12-8(11-9-6-10-13)7-4-2-1-3-5-7/h1-6,13H,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRPTIDHEAOMNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CNO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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